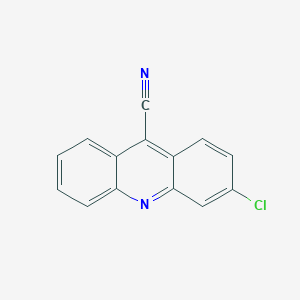

3-Chloro-9-acridinecarbonitrile

Description

Properties

IUPAC Name |

3-chloroacridine-9-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClN2/c15-9-5-6-11-12(8-16)10-3-1-2-4-13(10)17-14(11)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRVWOZXYRLMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 9 Acridinecarbonitrile and Analogous Structures

Retrosynthetic Analysis of the Acridinecarbonitrile Scaffold

Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For 3-Chloro-9-acridinecarbonitrile, the primary disconnections involve the carbon-nitrogen bonds of the acridine (B1665455) core and the carbon-halogen and carbon-cyanide bonds of the substituents.

A logical retrosynthetic approach would first disconnect the cyano group at the 9-position, leading back to a 3,9-dichloroacridine (B41272) precursor. This transformation is conceptually a nucleophilic substitution of a chloride with a cyanide anion. Further deconstruction of the 3,9-dichloroacridine would involve breaking the carbon-nitrogen bonds of the central heterocyclic ring. This typically leads to a substituted diphenylamine (B1679370) derivative, which can be formed through reactions like the Ullmann condensation. rsc.org The chloro substituent at the 3-position can be envisioned as being introduced either on the diphenylamine precursor or on the fully formed acridine ring through regioselective chlorination.

Strategies for Acridine Ring System Assembly

The formation of the tricyclic acridine core is a pivotal step in the synthesis of this compound. This is generally achieved through cyclization reactions that establish the central nitrogen-containing ring.

Approaches to Carbon-Nitrogen Bond Formation in the Acridine Core

The construction of the acridine skeleton fundamentally relies on the formation of carbon-nitrogen (C-N) bonds. mdpi.comnih.gov A prevalent method is the Ullmann condensation, which involves the coupling of an aniline (B41778) derivative with a 2-halobenzoic acid or a related compound in the presence of a copper catalyst. rsc.org This reaction forms a diphenylamine intermediate, which is primed for subsequent cyclization. Alternative modern methods for C-N bond formation, such as palladium-catalyzed cross-coupling reactions, have also been employed to synthesize diarylamine precursors. mdpi.com

Cyclization Reactions for Tricyclic System Construction

Once the appropriately substituted diphenylamine precursor is obtained, the next critical step is the intramolecular cyclization to form the acridine ring system. A classic and widely used method is the Bernthsen acridine synthesis, which involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid or its derivative. youtube.comyoutube.com For instance, the reaction of a diphenylamine with polyphosphoric acid (PPA) at elevated temperatures can effect cyclization to yield an acridone (B373769). rsc.org This acridone can then be converted to the corresponding 9-chloroacridine (B74977).

Another common cyclization strategy involves the use of phosphorus oxychloride (POCl₃) to both cyclize and chlorinate a diphenylamine-2-carboxylic acid in a single step, directly affording a 9-chloroacridine derivative. rsc.org Microwave-assisted synthesis has also emerged as a rapid and efficient method for constructing the acridine framework. rsc.org

Introduction and Functionalization of Substituents

The final stages of the synthesis of this compound involve the introduction and manipulation of the chloro and cyano groups at specific positions on the acridine ring.

Regioselective Chlorination Methodologies

The introduction of a chlorine atom at the 3-position of the acridine ring requires careful control of regioselectivity. If the chloro substituent is not incorporated into one of the starting materials for the diphenylamine synthesis, it must be introduced onto the pre-formed acridine or acridone ring. Electrophilic aromatic substitution reactions on the acridine nucleus can be employed, though they may lead to mixtures of isomers. ptfarm.pl

More controlled methods often involve the use of specific chlorinating agents under optimized conditions. For instance, the use of N-chlorosuccinimide (NCS) or other electrophilic chlorine sources can provide better regioselectivity, particularly when directed by existing substituents on the ring. nih.gov In some cases, the chlorination of pyridine (B92270) N-oxides followed by deoxygenation offers a route to specifically chlorinated heterocycles, a strategy that could be adapted to acridine synthesis. researchgate.net

Cyanation Strategies for Acridinecarbonitrile Formation

The final step in the synthesis of this compound is the introduction of the nitrile group at the 9-position. This is typically achieved through a nucleophilic substitution reaction on a 9-chloroacridine precursor. The 9-position of the acridine ring is highly activated towards nucleophilic attack.

Common cyanation methods involve reacting the 9-chloroacridine derivative with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, where the chloride ion is displaced by the cyanide ion to yield the desired 9-acridinecarbonitrile. Photoredox catalysis has also been explored for the cyanation of arenes, offering a modern alternative for this transformation. chinesechemsoc.org

Post-Synthetic Modifications and Derivatization

Post-synthetic modification (PSM) is a powerful strategy for functionalizing a pre-formed molecular scaffold, allowing for the introduction of diverse chemical groups without altering the core structure. rsc.org For this compound, the chloro and nitrile functionalities at the C3 and C9 positions, respectively, serve as reactive handles for derivatization. While direct PSM literature on this specific compound is limited, strategies applied to the broader acridine class illustrate potential pathways.

Derivatization is a process that modifies the chemical properties of a compound, often to enhance specific characteristics. youtube.com In the context of acridines, this is frequently employed to develop new agents with tailored properties. One common approach involves the conversion of a group at the 9-position of the acridine ring. For instance, 9-isothiocyanatoacridine (B1218491) can be used as a key intermediate to react with substituted hydrazides, leading to the formation of acridinyl aroyl thiourea (B124793) derivatives. These intermediates can then undergo ring closure reactions to yield novel acridine-triazole and acridine-thiadiazole hybrids. nih.gov

Another strategy involves modifying linkers attached to the acridine core. nih.gov This approach allows for the synthesis of a series of analogues by altering the chain connecting the acridine heterocycle to other chemical moieties, such as a benzene (B151609) group, to explore structure-activity relationships. nih.gov The functional groups on the acridine ring itself, such as the chloro group in this compound, can also be targeted for nucleophilic substitution reactions to introduce further diversity.

The following table summarizes potential derivatization strategies applicable to the acridine framework.

| Strategy | Reactive Site | Reagents/Conditions | Resulting Derivatives | Reference |

| Thiourea Formation & Cyclization | C9-NCS | Substituted hydrazides, then Na₂CO₃ or H₂SO₄ | Acridine-triazole and Acridine-thiadiazole hybrids | nih.gov |

| Linker Modification | Side chain at C9 | Varies depending on linker chemistry | Analogues with modified spacers | nih.gov |

| Sulfonamide Formation | Pre-installed -NH₂ or -SO₃H groups | Sulfonyl chlorides | Framework-bound sulfonamides | researchgate.net |

| Amide/Imide Formation | Pre-installed amine or anhydride (B1165640) groups | Anhydrides, isocyanates, alcohols, thiols | Amides, ureas, esters, thioesters | nih.govnih.gov |

Novel and Green Synthetic Approaches

A prominent green strategy is the use of microwave irradiation, which can dramatically accelerate organic reactions, leading to shorter reaction times, cleaner processes, and higher yields compared to conventional heating methods. researchgate.netjocpr.comrsc.orgrsc.org Microwave-assisted synthesis has been successfully applied to produce acridone and acridine derivatives. jocpr.comrsc.orgrsc.org

Another key innovation is the development of novel catalytic systems, particularly heterogeneous catalysts that can be easily separated from the reaction mixture and reused. mdpi.comresearchgate.net Magnetic nanoparticles, such as Fe₃O₄, have been employed as catalyst cores due to their straightforward separation using an external magnet. mdpi.comresearchgate.netnih.gov These nanoparticles can be coated and functionalized to create highly efficient and recyclable catalysts. For example, a Fe₃O₄@Polyaniline-SO₃H nanocomposite has been used for the one-pot multicomponent synthesis of acridinediones in ethanol (B145695), offering short reaction times and excellent yields. mdpi.comresearchgate.net Similarly, a Co/C catalyst derived from rice husks has been used for the microwave-assisted synthesis of acridines in water, highlighting a high-yield, fast, and eco-friendly pathway. rsc.orgrsc.org

One-pot, multi-component reactions are also a hallmark of modern synthetic strategies, allowing for the construction of complex molecules like acridines from simple precursors in a single step. rsc.orgnih.govresearchgate.net A recently developed modular approach combines photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation in a one-pot process to form a variety of acridine derivatives. chemistryviews.org This method simplifies the synthesis and expands the range of possible structures. chemistryviews.org

The table below compares different novel and green synthetic methods for acridine derivatives.

| Method | Catalyst | Solvent/Conditions | Key Advantages | Reference |

| Microwave-Assisted Synthesis | Co/C from rice husks | Water (H₂O) | Fast reaction, eco-friendly solvent, reusable catalyst | rsc.orgrsc.org |

| Magnetic Nanocatalysis | Fe₃O₄@Polyaniline-SO₃H | Ethanol, reflux | Easy magnetic separation, catalyst reusability, high yields | mdpi.comresearchgate.net |

| Magnetic Nanocatalysis | Fe₃O₄@Co/Zn-ZIFs@1-aza-18-crown-6-ether-Ni | Water (H₂O), 75°C, ultrasonication | High efficiency, recyclability (up to 6 times), suitable for one-pot synthesis | nih.gov |

| Modular Photo/Copper Cascade | Copper-based | Varies | Modular, simplifies synthesis of diverse structures, one-pot process | chemistryviews.org |

| Lewis Acid Catalysis | Zinc Chloride (ZnCl₂) | Microwave, solvent-free | Reduced energy consumption, easy product separation | researchgate.netjocpr.com |

Scale-Up Considerations and Process Optimization

Transitioning a synthetic protocol from a laboratory scale to large-scale industrial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. For acridine derivatives, process optimization focuses on reaction conditions, catalyst performance, and downstream processing.

A key factor for large-scale synthesis is the use of readily available and common chemical raw materials. google.com The choice of solvent is also critical; utilizing solvents that can be distilled and recycled, such as tetrahydrofuran, helps to reduce costs and environmental impact. google.com Reaction conditions should ideally be mild, for instance, operating at temperatures between 50-80°C, which reduces energy consumption and the need for specialized equipment. google.com High reaction conversion rates, approaching 99% as reported in some patent literature, are highly desirable as they simplify post-reaction treatment and purification, making the process more amenable to large-scale operations. google.com

Catalyst reusability is a cornerstone of process optimization and cost reduction in industrial synthesis. Heterogeneous catalysts, especially those on magnetic supports, are advantageous as they can be recovered and reused multiple times without a significant loss of efficiency. mdpi.comrsc.orgnih.gov For example, the Fe₃O₄@Co/Zn-ZIFs-based nanocatalyst was shown to be recyclable six times without losing performance, and the Co/C catalyst also demonstrated stable reusability. rsc.orgnih.gov

Optimization of reaction parameters such as temperature, reaction time, and catalyst loading is crucial. Studies have systematically investigated these variables to find the ideal conditions for maximizing yield and minimizing reaction time. mdpi.comresearchgate.netnih.gov For instance, in the synthesis of acridinediones using a magnetic nanocomposite, it was determined that 30 mg of the catalyst in ethanol with a 10-minute stir time provided the optimal conditions. mdpi.comresearchgate.net

The following table outlines key parameters and their considerations for the scale-up and optimization of acridine synthesis.

| Parameter | Consideration for Scale-Up | Examples from Literature | Reference |

| Raw Materials | Use of common, inexpensive starting materials. | Synthesis from o-fluorobenzaldehyde and various amines. | google.com |

| Catalyst | High activity, stability, and efficient recovery/reusability. | Magnetic nanocatalysts (Fe₃O₄-based), Co/C from biomass. | mdpi.comrsc.orgnih.gov |

| Solvent | Use of recyclable, non-toxic, and "green" solvents. | Recyclable tetrahydrofuran; eco-friendly solvents like water and ethanol. | mdpi.comrsc.orggoogle.com |

| Reaction Conditions | Mild temperatures and pressures to reduce energy costs. | Temperatures in the range of 50-80°C. | google.com |

| Yield & Purity | High conversion rates to simplify purification. | Conversion rates up to 99% reported. | google.com |

| Process Type | One-pot or cascade reactions to reduce operational steps. | Multi-component reactions and copper-promoted cascade annulations. | nih.govchemistryviews.org |

Fundamental Chemical Reactivity and Reaction Mechanisms of 3 Chloro 9 Acridinecarbonitrile

Electrophilic and Nucleophilic Reactivity of the Acridine (B1665455) Ring System

The reactivity of the acridine ring is significantly influenced by the presence of both a chloro and a cyano group. The acridine nucleus is inherently electron-deficient due to the presence of the nitrogen atom, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution, particularly at positions 9 and 4.

The introduction of a chlorine atom at the 3-position and a cyano group at the 9-position further modifies this reactivity profile. Both the chloro and cyano groups are electron-withdrawing, which further deactivates the acridine ring towards electrophilic substitution. The cyano group, in particular, is a potent electron-withdrawing group and also serves as a valuable functional group for various chemical transformations. rsc.orgnih.gov

Conversely, these electron-withdrawing substituents enhance the susceptibility of the acridine ring to nucleophilic attack. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. nih.govnih.gov The C-CN bond, while generally robust, can be activated and cleaved by transition metals, allowing the cyano group to act as a leaving group in some substitution reactions. snnu.edu.cn

The reactivity of the acridine ring system in 3-Chloro-9-acridinecarbonitrile is therefore characterized by a pronounced tendency to undergo nucleophilic substitution reactions, while being relatively inert to electrophilic attack.

Photo-Induced Reactions and Excited State Chemistry

The photophysical and photochemical properties of acridine and its derivatives are of significant interest due to their applications in various fields, including as photosensitizers and DNA intercalators. wsu.edunih.gov The electronic and excited-state dynamics of acridine are complex and sensitive to substitution and the surrounding environment. aip.org

For acridine itself, the lowest singlet excited states, S₁(n,π) and S₂(π,π), are closely spaced. aip.org The presence of substituents can alter the energy levels of these states. Electron-withdrawing groups, such as the chloro and cyano groups in this compound, are expected to influence the photophysical properties.

Studies on related 9-substituted acridines have shown that the nature of the substituent at the 9-position plays a crucial role in the deactivation mechanism of the excited state. acs.org The fluorescence properties of acridine derivatives are also highly dependent on the solvent environment, with significant differences observed between protic and aprotic solvents. aip.org For instance, some acridine-based compounds exhibit fluorescence quenching in the presence of biological macromolecules like human serum albumin (HSA). nih.gov

While specific data on the photo-induced reactions of this compound is limited, the general principles of acridine photochemistry suggest that it would possess interesting excited-state properties, potentially involving intersystem crossing to the triplet state and subsequent photochemical reactions. The presence of the chloro and cyano groups will likely modulate the lifetimes and decay pathways of the excited states.

Stereochemical Aspects and Conformational Analysis

The acridine ring system is a planar, tricyclic aromatic structure. However, the introduction of substituents can lead to conformational considerations, particularly in non-aromatic, hydrogenated derivatives. For this compound itself, the core acridine structure is expected to remain largely planar.

Conformational analysis becomes more critical when considering the interactions of such planar molecules with biological targets or in the formation of larger molecular assemblies. For example, in substituted cyclic systems like cyclohexane, substituents prefer an equatorial orientation to minimize steric strain from 1,3-diaxial interactions. libretexts.orgyoutube.com While the acridine ring is rigid, the principles of minimizing steric hindrance are still relevant for its interactions.

In related systems, such as N-acylpiperidines, conjugation and pseudoallylic strain can force substituents into specific orientations. nih.gov For acridine derivatives that are not fully aromatic, such as those found in some natural products or synthetic analogues, the conformation of the non-aromatic rings significantly influences their reactivity and biological activity. youtube.com The planarity of the acridine moiety in this compound is a key feature for potential intercalation between the base pairs of DNA. wsu.edunih.gov

Detailed conformational analysis of this compound would likely require computational modeling or X-ray crystallographic data to determine the precise bond angles and the minimal steric interactions of the chloro and cyano substituents with the rest of the molecule and with interacting species.

Advanced Characterization and Spectroscopic Probing of 3 Chloro 9 Acridinecarbonitrile

Structural Elucidation via X-ray Crystallography and NMR Spectroscopy

A definitive determination of the three-dimensional structure of 3-Chloro-9-acridinecarbonitrile would be achieved through single-crystal X-ray crystallography. This powerful technique would provide precise atomic coordinates, bond lengths, and bond angles, revealing the planar arrangement of the acridine (B1665455) core and the spatial orientation of the chloro and carbonitrile substituents. Key crystallographic parameters, such as the crystal system, space group, and unit cell dimensions, would be determined, offering fundamental insights into the solid-state packing of the molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy would further illuminate the molecular structure in solution. ¹H NMR spectroscopy would identify the chemical environment of each hydrogen atom, with expected signals in the aromatic region, providing information on their coupling and electronic environment. ¹³C NMR spectroscopy would complement this by identifying each unique carbon atom, including the quaternary carbons of the acridine ring and the carbon of the nitrile group. The chemical shifts in both ¹H and ¹³C NMR spectra would be highly sensitive to the electron-withdrawing effects of the chlorine atom and the nitrile group.

Table 1: Anticipated NMR Data for this compound

| Analysis | Expected Data Type | Information Provided |

| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz) | Electronic environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Chemical Shifts (ppm) | Identification of unique carbon environments. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, IR spectroscopy would be expected to show a strong, sharp absorption band characteristic of the C≡N (nitrile) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. The C-Cl stretching vibration would also be observable, usually in the fingerprint region of the spectrum. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the acridine ring system would likely be more intense in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C≡N Stretch | 2220-2260 | IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| C-Cl Stretch | 600-800 | IR |

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Properties

The electronic properties of this compound would be investigated using UV-Vis absorption and fluorescence spectroscopy. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would reveal the electronic transitions within the molecule. The extended π-conjugated system of the acridine ring is expected to give rise to strong absorption bands in the ultraviolet and possibly the visible region. The positions and intensities of these absorption maxima (λ_max) would provide information about the energy gaps between the electronic ground and excited states.

If the compound is fluorescent, an emission spectrum would be recorded after excitation at an appropriate wavelength. The fluorescence spectrum would show the wavelengths of light emitted as the molecule returns from an excited state to the ground state. The Stokes shift, which is the difference between the absorption and emission maxima, and the fluorescence quantum yield would be important parameters to characterize the compound's photophysical behavior.

Table 3: Anticipated Electronic Spectroscopy Data for this compound

| Technique | Parameter | Information Provided |

| UV-Vis Absorption | λ_max (nm) | Electronic transition energies. |

| Fluorescence | λ_em (nm), Quantum Yield | Emissive properties and efficiency. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₄H₇ClN₂.

The mass spectrum would also display a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks. The fragmentation pattern observed in the mass spectrum would offer structural information, revealing the stability of the acridine core and the potential loss of the chloro and nitrile groups as neutral fragments or radicals.

Table 4: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Ion | m/z (relative abundance) |

| Molecular Ion | [C₁₄H₇³⁵ClN₂]⁺ | 238 (100%) |

| Isotope Peak | [C₁₄H₇³⁷ClN₂]⁺ | 240 (~33%) |

Surface-Sensitive Characterization Techniques for Material Applications

Should this compound be explored for applications in materials science, such as in thin films for electronic devices, surface-sensitive characterization techniques would be indispensable. Techniques like X-ray Photoelectron Spectroscopy (XPS) would be used to determine the elemental composition and chemical states of the atoms on the surface of a film. Atomic Force Microscopy (AFM) would provide high-resolution images of the surface topography, revealing details about film morphology, roughness, and grain size. For conductive films, Kelvin Probe Force Microscopy (KPFM) could be employed to map the surface potential and work function.

These advanced surface analysis techniques would be critical for understanding how the molecules of this compound organize on a substrate and for correlating the material's structure with its functional properties.

Computational Chemistry and Theoretical Studies on 3 Chloro 9 Acridinecarbonitrile

Quantum-Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum-chemical calculations are at the forefront of efforts to elucidate the electronic architecture and reactivity of 3-Chloro-9-acridinecarbonitrile. These methods provide a detailed picture of electron distribution and molecular orbitals.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules like this compound. DFT calculations can predict a variety of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, DFT studies, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can reveal the influence of the chloro and carbonitrile substituents on the electronic properties of the acridine (B1665455) core. The electron-withdrawing nature of these groups is expected to lower the energy of the LUMO, potentially enhancing the molecule's electron-accepting capabilities.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 4.2 D |

Note: These values are representative and would be determined from specific DFT calculations.

Ab initio methods, while computationally more intensive than DFT, offer a higher level of theory and are used for precise calculations of molecular orbitals and electronic states. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide benchmark-quality data on the electronic structure of this compound.

These calculations can generate detailed molecular orbital diagrams, illustrating the distribution and symmetry of electron orbitals. For instance, an analysis of the molecular orbitals could pinpoint the localization of the HOMO and LUMO on specific regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum-chemical calculations often focus on a single, optimized geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of this compound and its interactions with other molecules over time.

By simulating the motion of atoms and molecules, MD can reveal preferred conformations, rotational barriers of substituent groups, and the dynamics of intermolecular interactions, such as stacking or hydrogen bonding, in different solvent environments. This information is invaluable for understanding how the molecule behaves in a realistic, dynamic setting.

Molecular Docking Investigations of Binding Motifs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, docking studies could be employed to investigate its potential binding to biological macromolecules, such as enzymes or DNA.

These simulations can identify key binding motifs and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. The results of docking studies are often quantified by a scoring function that estimates the binding affinity, providing a rank-ordering of potential binding poses.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | TYR 12, PHE 25, LEU 45 |

| 2 | -8.1 | VAL 10, ILE 33 |

| 3 | -7.9 | TRP 88, PRO 90 |

Note: This table represents a hypothetical outcome of a molecular docking study.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic signatures of this compound, which can be invaluable for its identification and characterization. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information on the wavelengths of maximum absorption.

Furthermore, the vibrational frequencies calculated from DFT can be used to simulate the infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, aiding in the interpretation of experimental NMR data and confirming the molecular structure.

Development of Predictive Models for Chemical Behavior

The data generated from computational studies can be used to develop predictive models for the chemical behavior of this compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure with biological activity or physical properties.

By calculating a range of molecular descriptors for this compound, such as electronic, steric, and hydrophobic parameters, it is possible to build models that predict its behavior in various assays or its physicochemical properties, such as solubility or lipophilicity. These models can accelerate the discovery process by prioritizing compounds for synthesis and testing.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Acridinecarbonitrile Derivatives

Systematic Chemical Modification of the Acridine (B1665455) Core and Substituents

The exploration of the chemical space around the acridine scaffold is crucial for understanding how modifications influence its properties. For acridine derivatives, systematic chemical modifications typically involve substitutions at various positions of the tricyclic ring system and alterations of the substituent at the 9-position.

In the context of 3-Chloro-9-acridinecarbonitrile, the acridine core is decorated with a chloro group at the 3-position and a carbonitrile (cyano) group at the 9-position. The chloro-substituent, being an electron-withdrawing group, is known to influence the electronic distribution of the acridine ring. Studies on related 9-aminoacridine (B1665356) derivatives have shown that the presence and position of electron-withdrawing groups can be crucial for their biological activity. For instance, the antiprion activity of some 9-aminoacridines was found to be influenced by the substitution pattern on the acridine ring, with certain substituents enhancing efficacy while others increased cytotoxicity. researchgate.net

The 9-position of the acridine ring is a primary site for modification. The carbonitrile group in this compound is a strong electron-withdrawing group. In other acridine series, such as 9-aminoacridines, modifications at this position, including the length and nature of alkyl chains attached to the amino group, have been shown to significantly impact their biological activity, including antimalarial and anticancer properties. nih.govgoogle.com While direct modifications of the carbonitrile group in the target molecule are not widely reported, the principles derived from other 9-substituted acridines suggest that its replacement with other functional groups would lead to a diverse range of chemical properties and biological activities.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. For acridine derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects.

Furthermore, QSAR studies on 9-aminoacridine derivatives have shown that electron-withdrawing substituents can enhance the binding of these compounds to DNA, potentially by stabilizing the cationic form of the molecule at physiological pH, which in turn strengthens the electrostatic attraction to the DNA phosphate (B84403) backbone. mdpi.com Although the carbonitrile group at the 9-position of this compound is not basic, the electronic influence of both the chloro and cyano groups would be a critical parameter in any QSAR model developed for this class of compounds.

A hypothetical QSAR study for a series of 3-chloro-9-substituted acridines might involve the descriptors shown in the interactive table below.

| Descriptor | Description | Potential Impact on Activity/Property |

| LogP | Lipophilicity | Influences membrane permeability and binding to hydrophobic pockets of target proteins. |

| Electronic Parameters (e.g., Hammett constants) | Electron-donating or -withdrawing nature of substituents | Affects the electronic distribution of the acridine ring, influencing interactions with biological targets. |

| Steric Parameters (e.g., Taft steric parameters) | Size and shape of substituents | Can influence the fit of the molecule into a binding site and affect intermolecular interactions. |

| Topological Indices | Describe the connectivity and branching of the molecule | Can be correlated with various physicochemical properties and biological activities. |

Impact of Substituent Electronic and Steric Effects on Chemical Properties

The electronic and steric effects of the chloro and carbonitrile substituents in this compound play a pivotal role in defining its chemical properties and potential reactivity.

The carbonitrile group at the 9-position is a potent electron-withdrawing group due to the strong inductive effect of the nitrogen atom and the mesomeric effect of the triple bond. This significantly influences the reactivity of the 9-position. In related 9-aminoacridines, electron-withdrawing groups on the acridine ring have been shown to increase the stability of the C9-N bond towards hydrolysis and thiolysis, a common metabolic pathway for this class of compounds. mdpi.com

The steric bulk of the substituents can also be a determining factor. While a chloro group is relatively small, larger substituents at this position could potentially interfere with the planarity of the acridine ring, which is often crucial for its biological activity, particularly for DNA intercalating agents. mdpi.com The linear geometry of the cyano group at the 9-position is less likely to cause significant steric hindrance compared to bulkier substituents.

The combined electronic effects of the chloro and cyano groups would render the acridine ring electron-deficient, which could influence its interaction with biological macromolecules.

Rational Design Principles for Targeted Chemical Functionality

The rational design of novel compounds based on the this compound scaffold would be guided by the principles of SAR and an understanding of the electronic and steric effects of its substituents. The goal is to modulate the properties of the molecule to achieve a desired chemical functionality, which could range from enhanced biological activity to specific material properties.

For the design of potential anticancer agents, a key strategy for acridine derivatives has been to optimize their DNA binding and topoisomerase inhibition properties. nih.govnih.gov For this compound, this could involve:

Modification of the 9-substituent: Replacing the carbonitrile group with other functionalities, such as substituted anilino or triazole groups, has been shown to be a successful strategy for enhancing the anticancer activity of acridine derivatives. nih.gov The choice of substituent would be guided by the need to balance electronic properties, steric bulk, and the potential for specific interactions with the target biomolecule.

Introduction of additional substituents: Adding substituents at other positions of the acridine ring could further enhance selectivity and potency. For example, the introduction of basic side chains is a common strategy to improve water solubility and interaction with the negatively charged DNA backbone.

The table below outlines some rational design strategies based on the this compound scaffold.

| Design Strategy | Rationale | Potential Outcome |

| Replace -CN at C9 with a basic side chain | Increase water solubility and electrostatic interactions with DNA. | Enhanced DNA binding and potential anticancer activity. |

| Introduce electron-donating groups on the acridine ring | Modulate the electronic properties and potential for hydrogen bonding. | Altered target specificity and biological activity. |

| Vary the halogen at C3 (e.g., -F, -Br) | Fine-tune the lipophilicity and electronic effects. | Optimized pharmacokinetic and pharmacodynamic properties. |

| Synthesize hybrid molecules | Combine the acridine scaffold with other pharmacophores (e.g., triazole, thiadiazole). | Development of multi-target agents with potentially enhanced efficacy. nih.gov |

Future Prospects and Emerging Research Frontiers in 3 Chloro 9 Acridinecarbonitrile Chemistry

Integration with Flow Chemistry and Automation in Synthesis

The synthesis of complex organic molecules is undergoing a paradigm shift, moving away from traditional batch processes towards continuous flow chemistry and automated synthesis platforms. These modern approaches offer numerous advantages, including enhanced reaction control, improved safety, higher yields, and the potential for rapid library generation. rsc.org

Furthermore, automated synthesis platforms, which combine robotics with flow chemistry systems, could enable the high-throughput synthesis of a library of 3-Chloro-9-acridinecarbonitrile derivatives. nih.govwipo.int By systematically varying substituents on the acridine (B1665455) core, researchers could rapidly generate a diverse set of compounds for screening in various applications, from medicinal chemistry to materials science. A patent has already described the automated synthesis of 5'-acridine linked oligonucleotides, demonstrating the feasibility of automating the handling of acridine-containing molecules. google.com

Table 1: Comparison of Traditional vs. Modern Synthesis Approaches for Acridine Derivatives

| Feature | Traditional Batch Synthesis | Flow Chemistry & Automation |

| Reaction Control | Limited, prone to hotspots and concentration gradients. | Precise control over temperature, pressure, and mixing. rsc.org |

| Safety | Handling of large quantities of reagents can be hazardous. | Smaller reaction volumes enhance safety. rsc.org |

| Scalability | Often challenging to scale up from lab to industrial production. | Scalability is more straightforward by running the system for longer periods. |

| Efficiency | Can be time-consuming with multiple manual workup steps. | Reduced reaction times and integrated workup and purification steps. rsc.org |

| Reproducibility | Can vary between batches and operators. | High reproducibility due to precise instrumental control. |

Application of Machine Learning in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. These computational tools can analyze vast datasets to identify patterns, predict properties, and guide the design of novel molecules with desired characteristics. researchgate.net For this compound, ML could be a powerful tool to explore its potential applications.

In the context of drug discovery, ML models have been successfully used to predict the biological activity of small molecules. acs.org Given that acridine derivatives have been investigated for a wide range of therapeutic properties, including anticancer and antimicrobial activities, ML algorithms could be trained on existing data for acridine compounds to predict the potential bioactivity of this compound and its analogues. ontosight.airesearchgate.netnih.gov This in silico screening can prioritize compounds for synthesis and experimental testing, saving significant time and resources. mdpi.com

Moreover, ML can be employed to predict the physicochemical properties of this compound, such as its solubility, toxicity, and pharmacokinetic profile. These predictions are crucial in the early stages of drug development. A challenge in this area has been the low performance of some docking tools in correctly ranking acridine derivatives, but the use of multiple protein structures in an ensemble docking approach has shown promise in improving predictive accuracy. biosolveit.de

Exploration of Supramolecular Chemistry with Acridinecarbonitrile Scaffolds

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a pathway to construct complex and functional assemblies. The planar, aromatic structure of the acridine core makes it an excellent candidate for participating in π-π stacking interactions, a key driving force in the formation of supramolecular structures.

The acridine scaffold has been utilized as a component in host-guest chemistry, where it can act as a binding site for smaller molecules. nih.gov For instance, an acridine diacid has been designed as a cleft-like host for pyrazine, demonstrating the potential of the acridine framework in molecular recognition. nih.gov The presence of the electron-withdrawing nitrile group and the chloro substituent in this compound would modulate its electronic properties, potentially leading to unique and selective binding affinities for specific guest molecules.

Furthermore, acridine-based metal-organic frameworks (MOFs) have been synthesized, showcasing the ability of this scaffold to form ordered, porous materials. rsc.orgrsc.org These materials have potential applications in areas such as gas storage, catalysis, and sensing. The specific functional groups on this compound could be exploited to direct the assembly of novel MOFs with tailored properties. The investigation of host-guest chemistry with acridine derivatives in helicate structures has also been explored. frontiersin.org

Development of Advanced Catalytic Systems Utilizing Acridinecarbonitrile Ligands

Pincer ligands, which are tridentate ligands that bind to a metal center in a meridional fashion, have become a cornerstone of modern catalysis due to the high stability they impart to the resulting metal complexes. rsc.orgnih.gov The acridine scaffold has been successfully incorporated into PNP-type pincer ligands, where the central nitrogen atom of the acridine ring and two flanking phosphine (B1218219) groups coordinate to a metal center. rsc.orgnih.gov

These acridine-based pincer complexes have demonstrated unique reactivity in a range of catalytic transformations, including the hydrogenation of CO2 and the synthesis of N-heteroaromatics. nih.govwikipedia.org The electronic properties of the acridine ligand are crucial to the catalytic activity of the metal center. The introduction of a chloro and a carbonitrile group onto the acridine backbone, as in this compound, would significantly alter its electronic profile, offering a means to fine-tune the performance of the resulting catalyst.

The development of new ligands is critical for discovering novel reactivities in transition metal catalysis. acs.org By systematically modifying the acridine scaffold, it is possible to create a library of ligands with varying steric and electronic properties, leading to the discovery of highly active and selective catalysts for challenging chemical transformations.

Table 2: Potential Applications of Acridine-Based Catalytic Systems

| Catalytic Application | Acridine Ligand Feature | Potential Advantage |

| Hydrogenation/Dehydrogenation | Rigid pincer framework provides high thermal stability. rsc.org | Enables reactions at elevated temperatures, increasing reaction rates. |

| CO2 Reduction | Electronically tunable acridine core. | Can optimize the catalytic activity for CO2 activation. nih.gov |

| Cross-Coupling Reactions | Can be designed to be photoresponsive. acs.org | Allows for light-driven catalytic cycles, offering sustainable reaction pathways. |

| Polymerization | Modifiable steric bulk around the metal center. | Can control the stereochemistry and properties of the resulting polymer. |

Interdisciplinary Research Synergies with Other Scientific Domains

The unique properties of this compound and its derivatives open up avenues for collaboration across various scientific disciplines. The inherent fluorescence of the acridine ring system, for example, makes these compounds attractive probes in chemical biology and bioimaging. ontosight.ai Acridine orange, a well-known acridine derivative, is widely used as a fluorescent stain for nucleic acids. wikipedia.org The specific substitution pattern of this compound could lead to novel fluorescent probes with tailored spectral properties for specific biological targets.

In materials science, the planar and electron-deficient nature of the acridinecarbonitrile scaffold suggests potential applications in organic electronics. Acridine-based compounds have been explored for use in organic light-emitting diodes (OLEDs). ontosight.ai The introduction of the chloro and nitrile groups can influence the HOMO-LUMO energy levels, which is a critical parameter for designing efficient electronic materials.

Furthermore, the study of acridine derivatives as corrosion inhibitors highlights another area of interdisciplinary research. mdpi.com The nitrogen atom and π-system of the acridine ring can interact with metal surfaces, forming a protective layer. The specific functional groups on this compound could enhance its adsorption onto metal surfaces, leading to improved corrosion resistance.

Table 3: Interdisciplinary Applications of Acridine Derivatives

| Scientific Domain | Application | Relevant Properties of Acridine Scaffold |

| Chemical Biology | Fluorescent probes, DNA intercalators. ontosight.aiwikipedia.org | Fluorescence, planarity for intercalation. |

| Materials Science | Organic electronics (OLEDs), functional polymers. ontosight.aiepo.org | Tunable electronic properties, thermal stability. |

| Environmental Science | Corrosion inhibitors, components of sensors. mdpi.com | Adsorption to metal surfaces, potential for functionalization. |

| Medicinal Chemistry | Anticancer, antimicrobial, and antiviral agents. mdpi.comresearchgate.nettandfonline.com | DNA binding, enzyme inhibition. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Chloro-9-acridinecarbonitrile, and how can purity be validated?

- Methodology : A three-step synthesis approach involving halogenation and cyanation reactions is commonly used. For example, nitrile introduction via nucleophilic substitution (e.g., replacing a halogen with a cyano group) requires anhydrous conditions and catalysts like CuCN. Purity validation should involve HPLC (≥95% purity threshold) and mass spectrometry to confirm molecular weight (e.g., C₁₄H₇ClN₂, theoretical MW: 238.67 g/mol). FT-IR can verify the nitrile stretch (~2220 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

- Critical Note : Monitor reaction intermediates using TLC with UV visualization to avoid side products like dehalogenated derivatives.

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture and strong acids/bases, which may degrade the compound into acridine derivatives or release HCl. Use gloveboxes for weighing to minimize atmospheric contact .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Protocol :

- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 7.5–8.8 ppm) and absence of impurities. ¹³C NMR confirms the nitrile carbon (δ ~115 ppm) and Cl-substituted carbons.

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and planarity of the acridine core, as seen in related acridinecarbonitrile derivatives .

- Elemental Analysis : Validate %C, %H, %N with ≤0.4% deviation from theoretical values.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in photochemical studies?

- Approach : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gap) and predict electron-deficient sites for reactions like photoinduced charge transfer. Compare with experimental UV-Vis spectra (λmax ~350–400 nm) to correlate theoretical and observed transitions .

- Data Contradiction : Discrepancies between predicted and observed λmax may arise from solvent effects or aggregation; refine models using PCM (Polarizable Continuum Model) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Case Study : If one study reports antitumor activity (IC₅₀ = 5 μM) while another shows no efficacy, evaluate:

- Structural analogs : Check for substituent variations (e.g., 9-position modifications) that alter DNA intercalation.

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or solvent (DMSO concentration thresholds) can skew results. Validate with dose-response curves and orthogonal assays (e.g., fluorescence-based DNA binding) .

Q. How does the nitrile group influence the electronic properties of the acridine core in catalytic applications?

- Mechanistic Insight : The electron-withdrawing nitrile group lowers the LUMO energy, enhancing the compound’s ability to accept electrons in photocatalysis. Compare cyclic voltammetry data (E₁/2 for reduction) with non-nitrile analogs to quantify this effect. XPS can further validate electron density shifts at the Cl and CN sites .

Methodological Resources

- Synthesis Protocols : Refer to trifluoromethylpyridine synthesis frameworks for optimizing cyanation steps .

- Safety Data : Follow hazard protocols for nitriles (e.g., use cyanide antidote kits in emergencies) .

- Crystallography : Use CIF files from analogous structures (e.g., 9-p-Tolyl-9H-carbazole-3-carbonitrile) to guide refinement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.